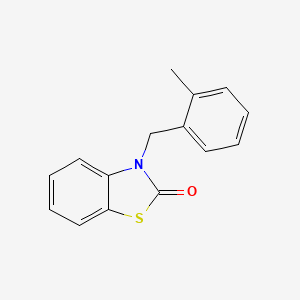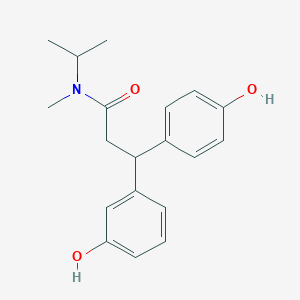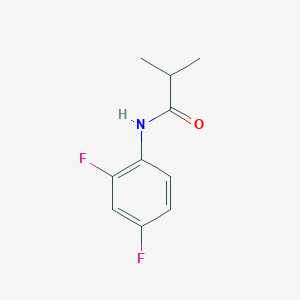
3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one, also known as MBT, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. MBT belongs to the class of benzothiazole compounds, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of 3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one is not yet fully understood. However, it is believed that 3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one exerts its biological effects by interacting with various cellular targets, such as enzymes and receptors. For example, 3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the regulation of neurotransmitter levels in the brain. This inhibition leads to an increase in the concentration of acetylcholine, which is associated with improved cognitive function.
Biochemical and Physiological Effects
3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one has been shown to have a wide range of biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, which is a promising approach for the treatment of cancer. It has also been shown to inhibit the growth of bacteria and fungi, which could be useful in the development of new antimicrobial agents. Additionally, 3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one has been found to have antioxidant properties, which could be beneficial in the prevention of oxidative stress-related diseases.
実験室実験の利点と制限
3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of chemical stability. Additionally, 3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one is soluble in a wide range of solvents, which makes it easy to work with in lab experiments. However, there are also some limitations to the use of 3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one in lab experiments. For example, its potency can vary depending on the experimental conditions, and its mechanism of action is not yet fully understood.
将来の方向性
There are several future directions for the study of 3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one. One area of research that holds great promise is the development of 3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one-based drugs for the treatment of various diseases. Additionally, more research is needed to fully understand the mechanism of action of 3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one and its potential interactions with other cellular targets. Finally, the synthesis of novel 3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one derivatives could lead to the discovery of compounds with even greater biological activity.
Conclusion
In conclusion, 3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one is a chemical compound that has shown significant potential for use in various areas of scientific research. Its synthesis method is relatively straightforward, and it has been found to exhibit potent antimicrobial, antifungal, and antitumor activities. Despite its promising properties, there is still much to be learned about the mechanism of action of 3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one, and further research is needed to fully understand its potential applications.
合成法
The synthesis of 3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one involves the condensation of 2-aminobenzothiazole with 2-methylbenzaldehyde under basic conditions. The resulting product is a yellow crystalline solid that can be purified by recrystallization. The yield of 3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学的研究の応用
3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications of 3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one is in the field of medicinal chemistry. 3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one has been shown to exhibit potent antimicrobial, antifungal, and antitumor activities. It has also been found to have neuroprotective and anti-inflammatory properties.
特性
IUPAC Name |
3-[(2-methylphenyl)methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NOS/c1-11-6-2-3-7-12(11)10-16-13-8-4-5-9-14(13)18-15(16)17/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPLNYJUGSZNHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methyl-benzyl)-3H-benzothiazol-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-2-(4-morpholinyl)-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}ethanamine](/img/structure/B6057497.png)


![1-[2-(4-fluorophenyl)ethyl]-4-{[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6057513.png)
![2-fluoro-N-[3-(2-isopropyl-4-methyl-3-oxo-1-piperazinyl)-3-oxopropyl]benzamide](/img/structure/B6057515.png)

![3-[6-amino-8-(4-methyl-1-piperazinyl)-3H-purin-3-yl]-1,2-propanediol](/img/structure/B6057526.png)
![5-(1,3-benzodioxol-5-yl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6057539.png)
![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-fluorobenzamide](/img/structure/B6057554.png)
![5-{[4-(2,2-dimethylpropyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6057555.png)
![N-(2,4-dichlorophenyl)-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6057560.png)

![[1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol](/img/structure/B6057573.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6057582.png)